molecular formula C17H15BrClN3O6 B11554019 2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11554019
M. Wt: 472.7 g/mol
InChI Key: KCPOGUDANIWJLM-DNTJNYDQSA-N
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Description

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of bromine, nitro, chloro, ethoxy, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Nitration and Bromination: The initial steps often involve the nitration and bromination of phenol derivatives to introduce nitro and bromo groups.

    Ether Formation: The phenol derivative is then reacted with an appropriate halide to form the phenoxy ether linkage.

    Hydrazide Formation: The acetohydrazide moiety is introduced through a reaction with hydrazine derivatives.

    Condensation Reaction: Finally, the condensation of the hydrazide with an aldehyde or ketone derivative introduces the imine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce imine linkages.

    Substitution: Halogen atoms (bromo, chloro) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromo group could introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both electron-withdrawing (nitro, bromo) and electron-donating (ethoxy, hydroxy) groups can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C17H15BrClN3O6

Molecular Weight

472.7 g/mol

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-N-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H15BrClN3O6/c1-2-27-15-6-10(5-13(19)17(15)24)8-20-21-16(23)9-28-14-4-3-11(22(25)26)7-12(14)18/h3-8,24H,2,9H2,1H3,(H,21,23)/b20-8+

InChI Key

KCPOGUDANIWJLM-DNTJNYDQSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl)O

Origin of Product

United States

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